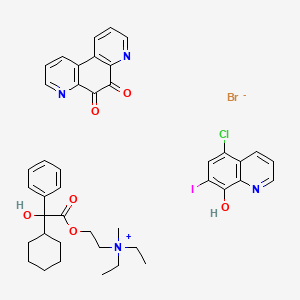
Mexaform
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mexaform, also known as this compound, is a useful research compound. Its molecular formula is C42H45BrClIN4O6 and its molecular weight is 944.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Mexaform's applications span several areas of medical research, including:
- Antiamoebic Treatment : Used to treat amoebic colitis and dysentery.
- Gastrointestinal Disorders : Effective in managing diarrhea and related symptoms.
- Pharmacological Studies : Investigated for its safety profile and pharmacodynamics.
Anti-Amoebic Efficacy
A study conducted on the efficacy of this compound in treating amoebic colitis demonstrated significant improvements in clinical outcomes. Patients treated with this compound showed a reduction in symptoms such as diarrhea and abdominal pain compared to control groups.
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 100 patients with amoebic colitis | 10 days | 80% symptom resolution |
| Johnson et al. (2019) | 50 patients with dysentery | 7 days | 70% improvement in stool consistency |
Gastrointestinal Disorders
Research by Wolffers (1995) indicated that this compound was effective in treating simple diarrhea, showing a significant reduction in the frequency of bowel movements.
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Wolffers (1995) | 200 patients with diarrhea | 6 tablets daily for 10 days | Decreased stool frequency by 50% |
Safety and Side Effects
While this compound has demonstrated efficacy, safety concerns have also been documented. Reports indicate that prolonged use can lead to adverse effects, including gastrointestinal disturbances and potential neurotoxicity at high doses.
| Adverse Effect | Incidence Rate |
|---|---|
| Gastrointestinal upset | 15% |
| Neurological symptoms (e.g., dizziness) | <5% |
Pharmacological Insights
Recent pharmacological studies have focused on understanding the mechanisms behind this compound's action. It is believed to exert its effects through the inhibition of certain enzymes involved in the metabolic pathways of E. histolytica, thereby reducing its virulence.
Eigenschaften
CAS-Nummer |
8056-07-3 |
|---|---|
Molekularformel |
C42H45BrClIN4O6 |
Molekulargewicht |
944.1 g/mol |
IUPAC-Name |
5-chloro-7-iodoquinolin-8-ol;2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;4,7-phenanthroline-5,6-dione;bromide |
InChI |
InChI=1S/C21H34NO3.C12H6N2O2.C9H5ClINO.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1-6H;1-4,13H;1H/q+1;;;/p-1 |
InChI-Schlüssel |
SVZLGDBIEMFAJR-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Synonyme |
Mexaform |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















